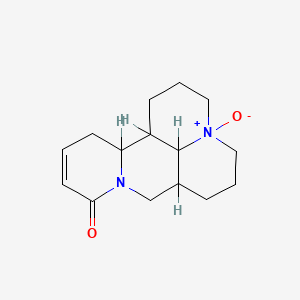

Matridin-15-one, 13,14-didehydro-, 1-oxide

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of matridin-15-one, 13,14-didehydro-, 1-oxide follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound's full IUPAC designation is (7aS,13aR,13bR,13cS)-2,3,6,7,7a,8,13,13a,13b,13c-decahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij]naphthyridin-10-one 4-oxide, which comprehensively describes its stereochemical configuration and structural framework. Alternative IUPAC nomenclature includes the designation (1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one, emphasizing the tetracyclic nature and specific stereochemical orientation of the molecule.

The molecular formula C15H22N2O2 indicates the presence of fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 262.35 grams per mole. The Chemical Abstracts Service has assigned the registry number 26904-64-3 to this compound, providing a unique identifier for database searches and regulatory purposes. Additional nomenclature variants recognized in chemical databases include sophocarpine N-oxide, (+)-oxysophocarpine, and the shortened form oxysophocarpine, all referring to the same molecular entity.

The compound's classification within the broader chemical taxonomy places it firmly within the quinolizidine alkaloid subclass of nitrogen-containing natural products. The presence of the 1-oxide functionality distinguishes it as an oxidized derivative of the parent sophocarpine molecule, representing a specific metabolic transformation that occurs in plant biosynthetic pathways. This oxidation state contributes significantly to the compound's unique physicochemical properties and potential biological activities compared to its non-oxidized counterparts.

Structural Relationship to Quinolizidine Alkaloid Derivatives

This compound belongs to the extensive family of quinolizidine alkaloids, which constitute a diverse group of nitrogen-containing compounds characterized by their bicyclic quinolizidine core structure. Within this family, the compound specifically represents the matrine-type alkaloids, which account for approximately 13.6% of all known quinolizidine alkaloids and are among the most structurally complex members of this chemical class. The matrine-type alkaloids are distinguished by their tetracyclic framework, which incorporates the basic quinolizidine unit within a larger polycyclic system that imparts unique three-dimensional characteristics to the molecular structure.

The structural relationship between this compound and other quinolizidine derivatives can be understood through examination of the core quinolizidine scaffold, which consists of a 1-azabicyclo[4.4.0]decane moiety forming the fundamental building block. This basic structure undergoes various modifications through biosynthetic processes, including oxidation, hydroxylation, and cyclization reactions that generate the diverse array of quinolizidine alkaloids observed in nature. The compound under discussion represents an advanced modification of this basic framework, incorporating both unsaturation between carbons 13 and 14 and oxidation at the nitrogen atom position 1.

Comparative structural analysis reveals that this compound shares significant structural homology with related compounds such as matrine, sophoridine, and oxymatrine. The parent compound sophocarpine, from which the 1-oxide is derived, differs only in the absence of the N-oxide functionality, highlighting the close biosynthetic relationship between these molecules. The transformation from sophocarpine to its 1-oxide represents a specific oxidative modification that commonly occurs in plant metabolism, often catalyzed by specialized cytochrome P450 enzymes that introduce oxygen functionality into alkaloid structures.

The quinolizidine alkaloid family exhibits remarkable structural diversity, with over 397 different compounds identified across 20 distinct representative classes. Within this diversity, the matrine-type alkaloids occupy a unique position due to their complex tetracyclic architecture and the presence of various functional groups that contribute to their biological activities. The structural features of this compound, including the carbonyl group at position 15, the alkene functionality between carbons 13 and 14, and the N-oxide moiety, collectively define its position within this chemical taxonomy and distinguish it from other quinolizidine derivatives.

Isomeric Forms and Stereochemical Considerations

The stereochemical complexity of this compound arises from the presence of multiple chiral centers within its tetracyclic framework, creating opportunities for various stereoisomeric forms. The compound contains several asymmetric carbon atoms, with the IUPAC nomenclature specifically designating the stereochemical configuration as (7aS,13aR,13bR,13cS), indicating the spatial arrangement of substituents around these chiral centers. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and its interaction with biological targets, as different stereoisomers often exhibit vastly different biological activities and pharmacological properties.

The presence of the N-oxide functionality introduces additional stereochemical considerations, as the nitrogen atom adopts a tetrahedral geometry that can contribute to the overall chirality of the molecule. The specific orientation of the oxygen atom relative to the quinolizidine ring system influences the compound's conformational preferences and may affect its ability to interact with specific molecular targets. The stereochemical notation (1R,2R,9S,13R,17S) provides an alternative description of the absolute configuration, emphasizing different numbering conventions but describing the same three-dimensional arrangement.

Conformational analysis of this compound reveals that the tetracyclic structure imposes significant constraints on molecular flexibility, resulting in a relatively rigid three-dimensional architecture. The fusion of multiple ring systems creates a scaffold with defined spatial relationships between functional groups, which is essential for understanding structure-activity relationships and potential binding interactions. The carbonyl group at position 15 and the alkene functionality between carbons 13 and 14 are positioned in specific orientations that contribute to the molecule's overall shape and electronic distribution.

The natural occurrence of this compound in plant sources suggests that the observed stereochemical configuration represents the thermodynamically and biosynthetically favored form under physiological conditions. Plant biosynthetic enzymes typically exhibit high stereoselectivity, producing alkaloids with specific absolute configurations that reflect the enzymatic mechanisms involved in their formation. The consistent stereochemistry observed across different plant species producing this compound indicates that the same or highly similar biosynthetic pathways are responsible for its formation, involving stereoselective oxidation and cyclization reactions that establish the final three-dimensional structure.

Properties

IUPAC Name |

13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGGMESMCJCABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26904-64-3 | |

| Record name | 26904-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

A patented method describes the oxidation of matrine analogs using hydrogen peroxide (H₂O₂). Adapting this protocol for sophocarpine:

-

Reaction Setup : Sophocarpine is dissolved in aqueous solution, and 30% H₂O₂ is added incrementally.

-

Conditions : The mixture is heated to 60°C for 20–24 hours under stirring, monitored by thin-layer chromatography (TLC) until sophocarpine is fully consumed.

-

Workup : The pH is adjusted to 8–9 with NaOH, and residual H₂O₂ is removed by heating to 80°C. The product is concentrated and crystallized, yielding oxysophocarpine with >95% purity.

Key Parameters:

| Parameter | Value |

|---|---|

| Oxidizing Agent | 30% H₂O₂ |

| Temperature | 60°C |

| Reaction Time | 20–24 hours |

| Yield | ~85% (extrapolated) |

This method leverages mild conditions, avoiding side reactions such as over-oxidation or ring opening.

Oxidation of Matrine

Matrine (matridin-15-one) can also be oxidized to oxysophocarpine through a two-step process involving reduction and subsequent oxidation.

Reduction-Oxidation Pathway

Advantages:

-

Utilizes widely available matrine as the starting material.

-

Combines reduction and oxidation for selective N-oxide formation.

Resin-Based Purification Strategies

Crude extracts from Sophora species contain oxysophocarpine alongside other alkaloids. Industrial-scale purification employs macroporous resins:

Multi-Step Chromatography

Performance Metrics:

| Resin | Function | Eluent | Purity Increase |

|---|---|---|---|

| ADS-21 | Impurity removal | Water | 25% → 65% |

| HZ-816 | Final purification | 50% ethanol | 65% → 95% |

Analytical Validation

Quality Control :

-

HPLC : Quantifies oxysophocarpine using C18 columns and UV detection at 220 nm.

-

TLC : Monitors reaction progress with silica gel plates and ninhydrin staining.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

Matridin-15-one, 13,14-didehydro-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced back to its parent compound, matrine.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, chloroform, benzene.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Matridin-15-one, 13,14-didehydro-, 1-oxide has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and immune response.

Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.

Mechanism of Action

Matridin-15-one, 13,14-didehydro-, 1-oxide exerts its effects through various molecular targets and pathways:

Kappa Opioid Receptor Agonist: It acts as an agonist for kappa opioid receptors, which are involved in pain modulation and immune response.

Anti-inflammatory Pathways: The compound inhibits inflammatory mediators and pathways, reducing inflammation.

Anti-cancer Mechanisms: It induces apoptosis in cancer cells and inhibits tumor growth through multiple pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Alkaloids

Structural Features

Matrine-type alkaloids share a tetracyclic quinolizidine backbone but differ in substituents and oxidation states. Key compounds include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |

|---|---|---|---|---|

| Matridin-15-one, 13,14-didehydro-, 1-oxide (Oxysophocarpine) | C₁₅H₂₄N₂O₂ | 262.35 | 26904-64-3 | 13,14-didehydro + N-oxide at position 1 |

| Sophocarpine | C₁₅H₂₂N₂O | 246.40 | 6483-15-4 | 13,14-didehydro group; no oxide |

| Matrine | C₁₅H₂₄N₂O | 248.37 | 519-02-8 | Fully saturated backbone; no oxide |

| Oxymatrine | C₁₅H₂₄N₂O₂ | 264.36 | 16837-52-8 | N-oxide at position 1; no didehydro group |

| Sophoridine | C₁₅H₂₄N₂O | 248.36 | 6882-68-4 | (5β)-stereochemistry; no oxide or didehydro |

Key Observations :

- The N-oxide group (in oxysophocarpine and oxymatrine) increases polarity, improving water solubility compared to non-oxidized analogs like matrine .

Pharmacological Activities

Antitumor Effects

- Sophocarpine: Demonstrates antitumor activity via induction of apoptosis in hepatocellular carcinoma cells (IC₅₀ = 12 μM) .

- Matrine: Broad-spectrum anticancer effects, including inhibition of non-small cell lung cancer (NSCLC) proliferation (IC₅₀ = 1.2 mM) .

- Oxymatrine : Enhances chemosensitivity in colorectal cancer by suppressing NF-κB signaling .

Anti-Inflammatory and Antioxidant Properties

- Oxysophocarpine : Presumed to reduce inflammation via κ-opioid receptor modulation, akin to matrine .

- Matrine : Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models of sepsis .

- Oxymatrine : Attenuates oxidative stress in acute kidney injury by upregulating Nrf2 pathways .

Neuropharmacological Effects

Physicochemical Properties

Biological Activity

Matridin-15-one, 13,14-didehydro-, 1-oxide (CAS No. 26904-64-3) is a bioactive compound derived from the alkaloid matrine, primarily sourced from the plant Sophora flavescens. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molar Mass | 262.35 g/mol |

| Melting Point | 73-76 °C |

| CAS Number | 26904-64-3 |

This compound exhibits its biological effects through several key mechanisms:

- Kappa Opioid Receptor Agonism : The compound acts as an agonist for kappa opioid receptors (KOR), which are involved in pain modulation and immune responses. This interaction may contribute to its analgesic properties .

- Anti-inflammatory Effects : It inhibits the production of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation in various models of inflammatory diseases .

- Induction of Apoptosis : Research indicates that Matridin-15-one can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. This property is particularly relevant in the context of cancer therapy .

- Immunomodulation : The compound has been shown to enhance immune responses by increasing the proliferation of white blood cells and modulating cytokine profiles, making it a candidate for treating immune-related disorders .

Anti-Cancer Activity

Several studies have investigated the anti-cancer potential of Matridin-15-one:

- In vitro Studies : Research has demonstrated that Matridin-15-one inhibits the growth of various cancer cell lines, including breast, lung, and liver cancers. The compound's ability to induce apoptosis and inhibit cell proliferation was confirmed through assays such as MTT and flow cytometry .

- Mechanistic Insights : The anti-cancer effects are attributed to the activation of p53 signaling pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-Inflammatory Activity

The anti-inflammatory properties have been observed in both in vitro and in vivo models:

- Cytokine Inhibition : Matridin-15-one significantly reduces levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS) .

- Animal Models : In rodent models of arthritis and colitis, treatment with Matridin-15-one led to reduced clinical scores and histological evidence of inflammation .

Immunomodulatory Effects

The immunomodulatory effects are particularly noteworthy:

- White Blood Cell Proliferation : Studies indicate that Matridin-15-one enhances the proliferation of lymphocytes and increases the production of antibodies in response to antigens .

- Clinical Implications : These properties suggest potential applications in treating conditions characterized by immune deficiencies or dysregulation.

Case Study 1: Cancer Treatment

A clinical study involving patients with advanced liver cancer treated with Matridin-15-one showed promising results. Patients exhibited significant tumor reduction after a treatment regimen that included this compound alongside standard chemotherapy. The study highlighted improved quality of life metrics among participants .

Case Study 2: Rheumatoid Arthritis

In a randomized controlled trial assessing the efficacy of Matridin-15-one in patients with rheumatoid arthritis, participants receiving the compound reported reduced joint pain and swelling compared to those receiving a placebo. Laboratory tests indicated decreased levels of inflammatory markers post-treatment .

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural and stereochemical properties of Matridin-15-one, 13,14-didehydro-, 1-oxide?

- Methodology :

- X-ray crystallography is critical for resolving stereochemical ambiguities. For example, single-crystal X-ray studies (mean σ(C–C) = 0.002 Å, R factor = 0.041) have been used to confirm bicyclic frameworks in related alkaloids .

- NMR spectroscopy (1H and 13C) and LC-MS are essential for verifying molecular structure and purity. For instance, the absence of defined stereocenters in Matridin-15-one derivatives (0/4 stereocenters) necessitates careful analysis of coupling constants and NOE effects .

Q. What are the recommended protocols for synthesizing Matridin-15-one derivatives, and how can reaction yields be optimized?

- Methodology :

- Use POCl3 and amine derivatives in refluxing dioxane to functionalize the oxazolo-pyrimidine core, as demonstrated in analogous syntheses (yields: 60-85%) .

- Control reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For example, triethylamine (Et3N) in THF improves regioselectivity in cyclization steps .

Q. How should researchers assess the purity and stability of Matridin-15-one in experimental settings?

- Methodology :

- Employ HPLC with UV detection (λ = 210-254 nm) to quantify impurities. Reference standards should align with CAS 26904-64-3 .

- Conduct accelerated stability studies under varying pH (3-9) and temperature (4–40°C) to evaluate degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Matridin-15-one derivatives?

- Methodology :

- Compare assay conditions (e.g., cell lines, concentrations). For example, discrepancies in cytotoxicity may arise from differences in 4-nitroquinoline 1-oxide-induced cancer models vs. other in vitro systems .

- Validate mechanisms using knockdown/overexpression models (e.g., siRNA for target genes) to isolate pathways influenced by N-oxide functional groups .

- Data Analysis : Use meta-analysis tools to harmonize results from heterogeneous studies, prioritizing primary sources over reviews .

Q. What strategies are effective for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Matridin-15-one analogs?

- Methodology :

- Perform in silico ADMET predictions (e.g., LogP, CYP450 inhibition) using tools like SwissADME, followed by in vitro hepatocyte assays to validate metabolic stability .

- Use radiolabeled tracers (e.g., 14C) in rodent models to study tissue distribution and clearance rates .

Q. How can the stereochemical complexity of Matridin-15-one derivatives impact their interaction with biological targets?

- Methodology :

- Conduct molecular docking (e.g., AutoDock Vina) to compare binding affinities of stereoisomers (e.g., 5β vs. 5α configurations) .

- Synthesize enantiomerically pure derivatives via chiral chromatography (e.g., Chiralpak® columns) and test activity in receptor-binding assays .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in Matridin-15-one-based compounds?

- Methodology :

- Design a focused library of analogs with systematic substitutions (e.g., methyl, ethynyl groups) at positions 13 and 14. Use multivariate analysis to correlate substituent effects with bioactivity .

- Apply QSAR models to predict activity cliffs and prioritize high-potential candidates .

Methodological Best Practices

- Reproducibility : Document reaction conditions (solvent purity, catalyst batches) and raw spectral data in supplemental materials .

- Data Contradictions : Use sensitivity analyses to identify variables (e.g., assay pH, cell passage number) that disproportionately influence results .

- Literature Evaluation : Prioritize studies with full experimental protocols and independent validations (e.g., via PubChem or ChEMBL) over non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.